molecular formula C19H27BrN2O2 B11981277 2-(4-Bromophenoxy)-N'-(4-tert-butylcyclohexylidene)propanohydrazide CAS No. 303087-85-6

2-(4-Bromophenoxy)-N'-(4-tert-butylcyclohexylidene)propanohydrazide

Cat. No.: B11981277
CAS No.: 303087-85-6
M. Wt: 395.3 g/mol
InChI Key: YSZQUXIYDHWSRW-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-N’-(4-tert-butylcyclohexylidene)propanohydrazide is a complex organic compound that features a bromophenoxy group and a tert-butylcyclohexylidene moiety

Preparation Methods

The synthesis of 2-(4-Bromophenoxy)-N’-(4-tert-butylcyclohexylidene)propanohydrazide typically involves multiple steps, starting with the preparation of the bromophenoxy intermediate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(4-Bromophenoxy)-N’-(4-tert-butylcyclohexylidene)propanohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound, resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are often employed.

Scientific Research Applications

2-(4-Bromophenoxy)-N’-(4-tert-butylcyclohexylidene)propanohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-Bromophenoxy)-N’-(4-tert-butylcyclohexylidene)propanohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can form hydrogen bonds or hydrophobic interactions with target molecules, while the tert-butylcyclohexylidene moiety provides steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(4-Bromophenoxy)-N’-(4-tert-butylcyclohexylidene)propanohydrazide stands out due to its unique combination of functional groups. Similar compounds include:

    2-(4-Chlorophenoxy)-N’-(4-tert-butylcyclohexylidene)propanohydrazide: This compound has a chlorine atom instead of bromine, which affects its reactivity and interactions.

    2-(4-Methylphenoxy)-N’-(4-tert-butylcyclohexylidene)propanohydrazide:

Properties

CAS No.

303087-85-6

Molecular Formula

C19H27BrN2O2

Molecular Weight

395.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(4-tert-butylcyclohexylidene)amino]propanamide

InChI

InChI=1S/C19H27BrN2O2/c1-13(24-17-11-7-15(20)8-12-17)18(23)22-21-16-9-5-14(6-10-16)19(2,3)4/h7-8,11-14H,5-6,9-10H2,1-4H3,(H,22,23)

InChI Key

YSZQUXIYDHWSRW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NN=C1CCC(CC1)C(C)(C)C)OC2=CC=C(C=C2)Br

Origin of Product

United States

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